spirolide A

Description

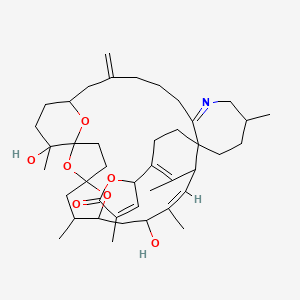

Structure

2D Structure

Properties

Molecular Formula |

C42H61NO7 |

|---|---|

Molecular Weight |

691.9 g/mol |

IUPAC Name |

2-[(10E)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C42H61NO7/c1-25-9-8-10-37-40(15-11-26(2)24-43-37)16-13-32(36-21-28(4)38(45)47-36)30(6)33(40)20-27(3)34(44)22-35-29(5)23-41(49-35)17-18-42(50-41)39(7,46)14-12-31(19-25)48-42/h20-21,26,29,31,33-36,44,46H,1,8-19,22-24H2,2-7H3/b27-20+ |

InChI Key |

NLUTVFJROHNTFD-NHFJDJAPSA-N |

Isomeric SMILES |

CC1CCC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)\C)C)C7C=C(C(=O)O7)C |

Canonical SMILES |

CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7C=C(C(=O)O7)C |

Synonyms |

spirolide A |

Origin of Product |

United States |

Elucidation of Spirolide a Chemical Architecture

Advanced Spectroscopic Techniques in Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative and Absolute Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the relative and absolute stereochemistry of spirolides. psu.edu By analyzing various NMR parameters, such as chemical shifts, coupling constants, and through-space correlations observed in experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), scientists can deduce the spatial relationships between different protons within the molecule. nih.govrsc.org For instance, the analysis of ROESY correlations in analogues like 13,19-didesmethyl spirolide C has been instrumental in determining the relative configuration of stereocenters. psu.edursc.org

However, some stereochemical features, such as the configuration at the C-4 carbon of the butenolide ring, are challenging to determine solely by NOE-based NMR due to the free rotation around the C4-C5 single bond. mdpi.comnih.gov In these cases, a combination of NMR data with computational modeling provides a more complete picture. mdpi.comnih.govawi.de The comparison of experimentally measured 13C NMR shifts with those calculated for different possible stereoisomers has been used to confidently assign the S configuration at C-4 for spirolides. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular formula of spirolides and for gaining structural insights through the analysis of their fragmentation patterns. nih.gov High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the molecule. psu.edunih.gov For Spirolide A, high-resolution liquid chromatography-mass spectrometry (LC-MS) established its molecular formula as C42H61NO7. psu.edu

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the protonated molecule and analyze the resulting product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure, and by interpreting these patterns, researchers can identify key structural motifs and deduce the connectivity of different parts of the molecule. nih.govresearchgate.netresearchgate.net This technique is particularly useful for identifying and characterizing new spirolide analogues by comparing their fragmentation patterns to those of known compounds like 13-desmethyl spirolide C. nih.govnih.gov The fragmentation of the cyclic imine moiety, a key feature of spirolides, provides a characteristic signature in the mass spectrum. nih.gov

Applications of Molecular Modeling in Stereochemical Elucidation

Molecular modeling plays a crucial supportive and often decisive role in the stereochemical elucidation of spirolides, especially when NMR data alone is insufficient. psu.edunih.gov By creating computational models of different possible stereoisomers and calculating their theoretical NMR parameters or conformational energies, scientists can compare these with experimental data to determine the most likely structure. rsc.orgmdpi.com

This integrated approach of combining NMR data with molecular modeling has been successfully used to determine the full relative stereochemistry of spirolide analogues. nih.govrsc.org For example, in the case of 13,19-didesmethyl spirolide C, molecular modeling was used to explore the possible conformations of the molecule and to interpret ambiguous NMR data, leading to the assignment of the relative stereochemistry at C4 and C19. psu.edu Furthermore, in silico calculations of 13C NMR chemical shifts have been pivotal in establishing the absolute configuration at the C-4 position for a range of spirolides and related gymnodimines. mdpi.comnih.govawi.de

Structural Diversity within the Spirolide Family

The spirolide family exhibits considerable structural diversity, with numerous analogues of this compound having been identified. This diversity arises from variations in methylation, hydroxylation, and the structure of the spiroketal ring system.

Characterization of this compound and its Analogues (e.g., B, C, D, E, F, G, H, I)

This compound was first isolated from the digestive glands of shellfish and was found to have a molecular formula of C42H61NO7. psu.edu Its structure is closely related to other spirolides, differing by the presence of an additional double bond in the γ-lactone ring compared to Spirolide B. psu.edu A number of other spirolide analogues have since been discovered and characterized, each with unique structural modifications. psu.edunih.gov

| Compound Name | Key Structural Features | Source |

| This compound | Contains a double bond between C2 and C3 in the γ-lactone ring. | psu.edu |

| Spirolide B | Lacks the C2-C3 double bond present in this compound. | psu.edu |

| Spirolide C | An analogue with variations in methylation patterns. | psu.edu |

| Spirolide D | Another analogue with different methylation compared to others. | psu.edu |

| Spirolide E | A hydrolyzed form of this compound, considered a metabolite. | awi.de |

| Spirolide F | A hydrolyzed form of Spirolide B, also a metabolite. | awi.de |

| Spirolide G | Possesses a different spiroketal ring system (5:6:6) compared to this compound. | nih.govawi.de |

| Spirolide H | Features a distinct 5:6 dispiroketal ring system. | awi.deresearchgate.net |

| Spirolide I | Also contains a 5:6 dispiroketal ring system, similar to Spirolide H. | awi.deresearchgate.net |

Classification of Spirolide Subclasses based on Spiroketal Ring Systems (e.g., 5:5:6, 5:6:6, 6:5:6)

A key feature used to classify spirolides into different subclasses is the arrangement of their spiroketal ring systems. awi.de This classification highlights the structural diversity within the family and is important for understanding their biosynthesis and potential biological activity.

5:5:6 Trispiroketal System: This is the characteristic ring system for C-type spirolides, including this compound, B, C, and D. awi.de

5:6:6 Trispiroketal System: G-type spirolides are defined by this spiroketal arrangement. awi.deresearchgate.net

6:5:6 Trispiroketal System: The potential for this ring system in a novel spirolide has been suggested based on mass spectrometry data, which would represent a new subclass. nih.govresearchgate.netawi.de

5:6 Dispiroketal System: Spirolides H and I are unique in that they possess a dispiroketal system rather than the more common trispiroketal arrangement. awi.deresearchgate.net

This structural variation within the spiroketal core of the spirolide family underscores the chemical diversity generated by the producing organisms.

Identification of Hydroxylated and Desmethyl Spirolide Derivatives

The structural diversity of the spirolide family extends beyond the primary congeners to include a variety of hydroxylated and desmethyl derivatives. The identification of these analogues has been largely accomplished through advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies, conducted on extracts from the producing dinoflagellate Alexandrium ostenfeldii and through in vitro metabolism experiments, have revealed specific and recurring sites of structural modification on the core spirolide framework.

Detailed research has led to the isolation and characterization of numerous derivatives where methyl groups are absent (desmethylation) or hydroxyl groups are added (hydroxylation). These modifications often occur in combination.

Research Findings from Natural Isolates:

A significant breakthrough in understanding spirolide diversity was the characterization of novel derivatives from cultures of Alexandrium ostenfeldii. Researchers identified spirolides featuring hydroxylation at the C-20 position for the first time, namely 20-hydroxy-13,19-didesmethylspirolide C and 20-hydroxy-13,19-didesmethylspirolide D. mdpi.comawi.de The empirical formula for 20-hydroxy-13,19-didesmethylspirolide C was determined as C₄₁H₆₀O₈N by HR-ESIMS. mdpi.com Its counterpart, 20-hydroxy-13,19-didesmethylspirolide D, was found to have a molecular formula of C₄₁H₆₂O₈N, indicating a reduced double bond compared to the C analogue. mdpi.com

Further investigations of A. ostenfeldii cultures led to the elucidation of other hydroxylated variants. These include derivatives hydroxylated at the C-27 position, such as 27-hydroxy-13-desmethyl spirolide C and 27-hydroxy-13,19-didesmethyl spirolide C. oup.comnih.gov An oxidized version, 27-oxo-13,19-didesmethyl spirolide C, was also isolated from the same culture. nih.gov

Mass spectrometry-based screening has also suggested the existence of further structural variability, including G-type spirolides with hydroxylation at the C-10 or C-28 positions. mdpi.comresearchgate.net

Findings from Metabolism Studies:

In vitro studies using human liver microsomes have provided insight into the metabolic fate of spirolides, revealing pathways that generate hydroxylated and desmethylated products. When 13-desmethyl spirolide C was incubated with human liver microsomes, a total of nine phase-I metabolites were identified using liquid chromatography/high-resolution mass spectrometry (LC/HRMS). nih.gov The identified biotransformations included hydroxylation, dihydroxylation, demethylation, and the oxidation of a methyl group to a hydroxymethyl or carboxylic acid group. nih.gov

Among the metabolites structurally characterized were 13-desmethyl-17-hydroxy spirolide C, indicating hydroxylation at the C-17 position, and 13,19-didesmethyl-19-hydroxymethyl spirolide C, which results from the oxidation of the C-19 methyl group. nih.gov

The most commonly identified desmethyl derivatives from natural sources are 13-desmethyl spirolide C and 13,19-didesmethyl spirolide C. oup.commdpi.comnih.gov These compounds often serve as the parent structures for the hydroxylated analogues discovered. The concurrent loss of methyl groups and addition of hydroxyl groups highlight the complex enzymatic machinery involved in spirolide biosynthesis and metabolism.

Biosynthetic Pathways of Spirolide a

Polyketide Biogenetic Pathway as a Foundation for Spirolide Assembly

The fundamental framework of spirolide A is constructed via the polyketide biosynthetic pathway. awi.deresearchgate.net Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. plos.org In the case of spirolides and other dinoflagellate polyethers, acetate (B1210297) serves as the primary building block. mdpi.com

However, the polyketide assembly in dinoflagellates deviates significantly from the typical bacterial or fungal models. mdpi.com Rather than a straightforward successive addition of intact acetate units, the biosynthesis of the spirolide backbone involves a unique paradigm where the carbon chain is assembled from both intact and cleaved acetate units. mdpi.com This process often results in the deletion of either the carboxyl or methyl carbons from the acetate precursors at various points during chain elongation. mdpi.com This distinct mechanism of carbon deletion is a common feature observed in the biosynthesis of numerous dinoflagellate polyketides, including yessotoxins, brevetoxins, and okadaic acid. mdpi.com

Spirolides are classified as macrolide polyethers, featuring a structure with a five-membered ring and five six-membered rings. mdpi.com The formation of these cyclic ether features, often fused or linked in a spiro configuration, is a key characteristic of the polyketide pathway in dinoflagellates. researchgate.net The structural similarities between different cyclic imine toxins, such as spirolides and pinnatoxins, particularly in their ketal ring systems, suggest they may share common elements in their biosynthetic pathways or originate from a common nascent polyketide chain. researchgate.net

Precursor Incorporation Studies (e.g., ¹³C-Labeled Acetate and Methionine)

Isotope labeling studies have been indispensable for deciphering the biosynthetic origins of the spirolide carbon skeleton, especially given the challenges in sequencing dinoflagellate genomes. figshare.comresearchgate.netdal.ca These experiments involve feeding the producing organism, Alexandrium ostenfeldii, with precursors enriched with stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) and then tracking their incorporation into the final molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org

Studies on 13-desmethyl spirolide C, a close analogue of this compound, have provided conclusive evidence that the macrocycle is predominantly derived from a polyketide pathway. researchgate.net Despite challenges such as the scrambling of acetate labels, which can complicate interpretation, these experiments have successfully mapped the origins of the carbon backbone. figshare.comresearchgate.netdal.ca

Key findings from precursor incorporation studies include:

Acetate: Feeding experiments with [1,2-¹³C₂]acetate, [1-¹³C]acetate, and [2-¹³CD₃]acetate confirmed that the majority of the carbon atoms in the spirolide macrocycle are derived from acetate. researchgate.netacs.org

Glycine: The use of [1,2-¹³C₂,¹⁵N]glycine demonstrated that this amino acid is incorporated as an intact unit to form the characteristic cyclic imine moiety of the molecule. researchgate.net

Methionine: Administration of ¹³C methyl-labeled L-methionine revealed that the pendant methyl groups on the spirolide structure are derived from S-adenosyl methionine (SAM) through a process of α-alkylation. mdpi.comfigshare.comresearchgate.netdal.ca

These precursor feeding experiments have been fundamental in establishing the complete biosynthetic pathway, surmounting the difficulties posed by low production yields and complex metabolic processing of precursors by the dinoflagellate. figshare.comresearchgate.netdal.ca

| Labeled Precursor | Isotope(s) | Incorporated Moiety | Research Finding |

| Acetate | ¹³C | Polyketide Backbone | The majority of the carbon skeleton of the spirolide macrocycle is derived from acetate units. researchgate.net |

| Glycine | ¹³C, ¹⁵N | Cyclic Imine Ring | Glycine is incorporated as an intact C₂-N unit to form the nitrogen-containing cyclic imine pharmacophore. researchgate.net |

| L-Methionine | ¹³C | Pendant Methyl Groups | Methyl groups attached to the main carbon chain are added via methylation, with S-adenosyl methionine (SAM) as the donor. figshare.comdal.ca |

Proposed Enzymology of Spirolide Biosynthesis and Post-Polyketide Modifications

The biosynthesis of the spirolide molecule is catalyzed by a suite of enzymes, with Type I polyketide synthases (PKSs) playing a central role. mdpi.com These large, multifunctional enzymes are responsible for the sequential condensation of acetate units to build the initial linear polyketide chain. plos.orgmdpi.com A minimal PKS module typically contains an acyltransferase (AT) domain, a β-ketosynthase (KS) domain, and an acyl carrier protein (ACP). mdpi.com

Following the assembly of the linear polyketide backbone, a series of post-polyketide modifications are required to yield the final complex structure of this compound. These tailoring reactions are catalyzed by additional enzymes and are crucial for the molecule's bioactivity. psu.edu These modifications can include:

Oxidations and Cyclizations: The formation of the multiple five- to nine-membered ether rings found in spirolides likely involves a series of oxidations and subsequent intramolecular cyclizations. researchgate.net Enzymes such as oxidases and epoxide hydrolases are proposed to be involved in these transformations. researchgate.net

Ring Formation: The signature spiro-linked ether ring system is a key structural feature. researchgate.net The enzymatic mechanisms for these complex cyclizations are an area of active research, with some proposals suggesting enzymatic Diels-Alder-type reactions, although specific "Diels-Alderase" enzymes for spirolides have not been identified. psu.edu

Post-Translational Modification: The PKS enzymes themselves must be converted from an inactive apo-form to an active holo-form through post-translational modification. nih.gov This process involves a phosphopantetheinyl transferase enzyme, which attaches a phosphopantetheine arm to the ACP domain, a necessary step for the synthase to become active. nih.gov

While the general enzymatic logic is understood, the specific tailoring enzymes responsible for the intricate cyclizations and oxidations in spirolide biosynthesis remain to be fully characterized. nih.gov

Genetic Basis and Transcriptomic Insights into Cyclic Imine Toxin Production

Investigating the genetic basis of spirolide production is complicated by the unique and complex genomic features of dinoflagellates. figshare.comnih.gov Despite these hurdles, transcriptomic studies, which analyze the expressed genes (RNA transcripts) of an organism, have provided valuable initial insights.

Research on Alexandrium ostenfeldii, the known producer of spirolides, has led to the generation of Expressed Sequence Tag (EST) data banks from toxin-producing strains. awi.de These studies have successfully identified several genes believed to be involved in toxin synthesis, most notably genes encoding for polyketide synthases (PKSs). awi.denih.gov However, a direct link between a specific PKS gene and the production of spirolides has not yet been definitively established. nih.gov

The structural similarities observed among different cyclic imine (CI) toxins, such as spirolides, gymnodimines, and pinnatoxins, suggest a potentially shared or overlapping genetic basis for their biosynthesis. nih.gov It has been hypothesized that the genes for spirolide production may have arisen from a horizontal gene transfer and subsequent recombination event involving genes from the gymnodimine (B114) and pinnatoxin pathways. nih.gov The continued exploration of dinoflagellate transcriptomes is a key strategy for identifying the complete set of genes involved in the biosynthesis of these complex toxins and for understanding their evolution and regulation. mdpi.com

Total Synthesis and Synthetic Methodologies for Spirolide a and Analogues

Strategic Approaches to the Spirolide Macrocyclic Core

The construction of the 23-membered all-carbon macrocyclic framework of spirolide A is a pivotal aspect of its total synthesis. nih.gov Various strategies have been devised to assemble this complex ring system, often involving the strategic union of smaller, highly functionalized fragments.

Convergent Synthesis Design

A convergent synthesis approach is a common strategy for assembling complex molecules like this compound. nih.govgrantome.com This method involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. This approach offers greater efficiency and flexibility compared to a linear synthesis. In the context of this compound, a convergent design typically involves the preparation of an "upper" fragment containing the spiroimine moiety and a "lower" fragment encompassing the bis-spiroketal system. The successful coupling of these fragments and subsequent macrocyclization are critical steps in this strategy. nih.gov

Fragment Coupling Methodologies

Several methodologies have been explored for the crucial fragment coupling and macrocyclization steps in the synthesis of the spirolide macrocycle. These include:

Aldol (B89426) Cyclocondensation: This reaction has been utilized for the formation of the tetrasubstituted double bond within the cyclohexene (B86901) ring of the spiroimine fragment. nih.gov

Lewis Acid Template-Catalyzed Diels–Alder Reactions: This powerful reaction has been employed to construct the functionalized cyclohexene ring present in the upper fragment of spirolides A and B. researchgate.net The use of a Lewis acid catalyst allows for high stereoselectivity in the formation of the bicyclic lactone intermediate. researchgate.net

Ireland-Claisen Rearrangement: This sigmatropic rearrangement has proven to be a highly effective method for the stereocontrolled installation of adjacent tertiary and quaternary stereocenters, which are key features of the spiroimine fragment. nih.govnih.gov A notable application involves a highly diastereoselective rearrangement to establish the quaternary center at the core of the spiroimine ring system. nih.gov

Other coupling strategies explored include Mitsunobu and Stille cross-coupling reactions to link the major fragments. Ring-closing metathesis (RCM) using catalysts like the Grubbs II catalyst is a key reaction for the final macrocyclization step to form the 27-membered ring.

Stereocontrolled Synthesis of Key Structural Moieties

The synthesis of this compound demands precise control over the stereochemistry of its numerous chiral centers and complex structural motifs.

Formation of Spiroketal Systems

The 5,5,6-bis-spiroketal system is a defining feature of this compound. Its stereocontrolled synthesis is a significant challenge. One successful approach involves the acid-mediated cleavage of a silyl (B83357) ether in a carefully designed precursor, leading to a remarkably efficient and stereoselective conversion to the desired bis-spiroketal. nih.gov Another strategy utilizes an HF-pyridine mediated acetalization of an acyclic triketone precursor, achieving high diastereoselectivity. Tethering strategies, coupled with Re2O7-mediated isomerization and dehydrative cyclization, have also emerged as a powerful method for the stereocontrolled construction of the spirolide bis-spiroketal core. nih.govpitt.edu

| Precursor Type | Reagent/Catalyst | Key Outcome | Reference |

| Silyl ether precursor | Acid | Stereocontrolled conversion to bis-spiroketal | nih.gov |

| Acyclic triketone | HF·pyridine | High diastereoselectivity in bis-spiroketal formation | |

| Tethered precursor | Re2O7 | Stereocontrolled synthesis of the bis-spiroketal core | nih.govpitt.edu |

Construction of the Spiroimine Pharmacophore

The seven-membered cyclic imine, or spiroimine, is the primary pharmacophore of this compound, responsible for its biological activity. grantome.com The construction of this moiety, particularly the 7,6-spiroimine system, is a key synthetic challenge. One approach involves an aldol cyclocondensation of a bicyclic lactone intermediate, induced by a Lewis acid such as titanium tetrachloride. Another powerful strategy utilizes an intermolecular Diels-Alder reaction between a chiral trisubstituted dienophile and Danishefsky's diene to simultaneously set the C7 and C29 stereocenters, followed by a late-stage aza-Wittig cyclization to furnish the spiroimine. researchgate.net

| Key Reaction | Reactants/Intermediates | Result | Reference |

| Aldol Cyclocondensation | Bicyclic lactone intermediate | Formation of the 7,6-spiroimine | |

| Diels-Alder/Aza-Wittig | Chiral trisubstituted dienophile, Danishefsky's diene | Asymmetric synthesis of a functionalized 7,6-spiroimine | researchgate.net |

Asymmetric Synthetic Techniques for Chiral Center Control

The creation of the multiple chiral centers in this compound with the correct stereochemistry is paramount. Asymmetric synthesis techniques are therefore central to any successful total synthesis. solubilityofthings.com These techniques aim to selectively produce one enantiomer or diastereomer over others. chiralpedia.com

Key asymmetric strategies employed in the synthesis of this compound and its fragments include:

Catalyst-Controlled Reactions: The use of chiral catalysts, such as those based on transition metals like rhodium or copper, can induce high levels of enantioselectivity in key bond-forming reactions. acs.orgnih.govrsc.org For instance, a highly diastereo- and enantioselective exo-Diels–Alder reaction catalyzed by a bis-oxazoline Cu(II) complex has been used to rapidly assemble the spirocyclic core of related spiroimine toxins. acs.org

Substrate-Controlled Reactions: In this approach, existing stereocenters in the substrate direct the stereochemical outcome of subsequent reactions. The Ireland-Claisen rearrangement is a prime example where the chirality of the substrate dictates the stereochemistry of the newly formed centers. nih.govnih.gov

Use of the Chiral Pool: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce chirality into the synthetic target. nih.gov

The strategic application of these asymmetric techniques is essential to navigate the complex stereochemical landscape of this compound and achieve its total synthesis.

Development of Novel Organic Reactions Applied to Spirolide Framework Construction

The intricate architecture of this compound and its analogues has spurred the development and application of novel and innovative synthetic methodologies. These efforts have not only advanced the total synthesis of these marine toxins but have also contributed new tools to the broader field of organic chemistry. Key developments have focused on the stereoselective construction of the spirocyclic imine, the bis-spiroketal system, and other highly functionalized regions of the spirolide framework.

One of the significant strategies involves a Lewis acid template-catalyzed Diels-Alder reaction to form the upper carbon framework of spirolides A and B. researchgate.net This method has been instrumental in creating the functionalized cyclohexene ring with a high degree of stereocontrol. researchgate.net The reaction typically involves a pentadienol and methyl acrylate, which, under the influence of a Lewis acid, undergo a cycloaddition to form a bicyclic lactone intermediate. researchgate.net This intermediate is a versatile precursor to the spirocyclic core of the spirolides. researchgate.net

Another pivotal development was the application of an organocatalyzed sila-Stetter reaction for the synthesis of the bis-spiroketal fragment of 13-desmethyl spirolide C. europa.eu This reaction provides an efficient route to functionalized 1,4-diketones, which are key precursors for the formation of the bis-spiroketal moiety. europa.eu The power of this methodology was demonstrated in a one-pot sequence that combined the sila-Stetter reaction with an acidic spiroketalization, streamlining the construction of various bis-spiroketal skeletons. europa.eu This convergent approach was successfully applied to the synthesis of the C10-C24 bis-spiroketal fragment of spirolide C. europa.eu

For the synthesis of the spirocyclic core of 13-desmethyl spirolide C, a combination of an aza-Claisen rearrangement and a highly exo-selective Diels-Alder cycloaddition has been employed. rsc.org The aza-Claisen rearrangement is particularly noteworthy for its ability to set the two stereocenters of the dimethyl moiety in a single step with complete atom economy. rsc.org This is followed by a challenging Diels-Alder reaction to construct the contiguous tertiary and quaternary stereocenters of the spirocycle. rsc.org A detailed investigation into this key Diels-Alder reaction highlighted the stereoselectivity and reactivity of different dienes and dienophiles, leading to the first reported successful exo-selective Diels-Alder cycloaddition using a bromodiene and α-exo-methylene dienophiles to build such spirocyclic systems. researchgate.net

The construction of the congested C7 and C29 tertiary and quaternary centers in the E-ring of spirolide C was achieved through a diastereoselective Ireland-Claisen rearrangement. acs.org Further innovation in synthetic methodology includes the development of a cinchona alkaloid-catalyzed ketene-oxaziridine cyclocondensation. pitt.edu This reaction provides access to enantioenriched α-hydroxy carbonyl compounds, which are valuable building blocks for complex natural products like spirolides. pitt.edu The resulting oxazolidinones can be converted to various α-hydroxy carbonyl compounds with high enantiomeric excess. pitt.edu

The direct construction of the spirocyclic imine has also been a focus, with N-acyl iminium ions being explored as dienophiles in Diels-Alder reactions. thieme-connect.com This approach offers a more direct entry to the spirocyclic imine motif compared to methods that require later-stage elaboration of spirolactams or spirolactones. thieme-connect.com

These examples underscore the significant impact that the pursuit of spirolide synthesis has had on the innovation of new chemical reactions and strategies, providing more efficient and stereoselective pathways to complex molecular architectures.

Table of Key Reactions and Findings

| Reaction | Application in Spirolide Synthesis | Key Findings | Reference |

| Lewis Acid Template-Catalyzed Diels-Alder Reaction | Formation of the upper carbon framework of spirolides A and B. | Provides stereoselective synthesis of the functionalized cyclohexene from a bicyclic lactone intermediate. | researchgate.net |

| Organocatalyzed Sila-Stetter Reaction | Synthesis of the bis-spiroketal fragment of 13-desmethyl spirolide C. | Enables efficient access to functionalized 1,4-diketones, precursors to the bis-spiroketal system, and can be performed in a one-pot sequence with acidic spiroketalization. | europa.eu |

| Aza-Claisen Rearrangement | Stereoselective synthesis of the spirocyclic core of 13-desmethyl spirolide C. | Simultaneously establishes two stereocenters of the dimethyl moiety with complete atom economy. | rsc.org |

| Exo-selective Diels-Alder Cycloaddition | Construction of the spirocyclic core of 13-desmethyl spirolide C. | Successfully constructs the challenging contiguous tertiary and quaternary stereocenters. | rsc.orgresearchgate.net |

| Ireland-Claisen Rearrangement | Construction of the congested C7 and C29 centers of the E-ring of spirolide C. | Achieves diastereoselective formation of tertiary and quaternary centers. | acs.org |

| Cinchona Alkaloid Catalyzed Ketene-Oxaziridine Cyclocondensation | Development of methodology for enantioenriched building blocks. | Provides access to α-hydroxy carbonyl compounds with high enantiomeric excess (>98% ee). | pitt.edu |

Molecular Mechanisms of Spirolide a Interaction

Interaction with Cholinergic Receptor Systems

Spirolides are recognized for their potent activity on the cholinergic system, which is fundamental to neurotransmission. Their interactions are not limited to a single receptor type but span both nicotinic and muscarinic acetylcholine (B1216132) receptors, exhibiting a complex pharmacological profile.

Spirolides, particularly analogues like 20-methyl spirolide G and 13-desmethyl spirolide C, have been identified as potent antagonists of nicotinic acetylcholine receptors (nAChRs). mdpi.comnih.govresearchgate.netnih.gov This antagonistic activity is a key component of their neurotoxic effects. Studies have demonstrated that these compounds can effectively block the action of acetylcholine at various nAChR subtypes, albeit with differing affinities.

Voltage-clamp recordings have shown that 20-methyl spirolide G (20-meSPX-G) potently inhibits currents evoked by acetylcholine at both muscle-type and neuronal nAChRs. mdpi.comresearchgate.netnih.gov Notably, it displays a higher potency for the human α7 nAChR subtype compared to the α4β2 subtype. mdpi.comresearchgate.netnih.gov Competition-binding assays have further elucidated the subtype selectivity of spirolides. For instance, 20-meSPX-G has been shown to displace specific radioligands from various nAChR subtypes with high affinity. mdpi.comresearchgate.netnih.gov Similarly, 13-desmethyl spirolide C demonstrates sub-nanomolar affinities for both muscular and neuronal nAChRs, though with low selectivity between subtypes. nih.gov In contrast, 13,19-didesmethyl spirolide C exhibits greater selectivity for muscular and homopentameric α7 receptors, with weaker recognition of neuronal heteropentameric receptors like the α4β2 subtype. nih.gov The presence of an additional methyl group on the tetrahydropyran (B127337) ring in 13-desmethyl spirolide C is thought to significantly enhance its affinity for certain neuronal nAChRs. nih.gov

Table 1: Inhibitory Activity of Spirolide Analogues at Nicotinic Acetylcholine Receptor Subtypes

| Compound | Receptor Subtype | Assay Type | Measured Affinity (Ki or IC50) | Reference |

|---|---|---|---|---|

| 20-methyl spirolide G | Human α3β2 nAChR | Competition Binding | Ki = 0.040 nM | mdpi.comresearchgate.net |

| 20-methyl spirolide G | Human α4β2 nAChR | Competition Binding | 90-fold lower affinity than α3β2 | mdpi.comresearchgate.net |

| 20-methyl spirolide G | Human α4β2 nAChR | Voltage-Clamp | IC50 = 2.1 nM | |

| 20-methyl spirolide G | Human α7 nAChR | Voltage-Clamp | More potent than on α4β2 | mdpi.comresearchgate.net |

| 20-methyl spirolide G | Chick chimeric α7-5HT3 nAChR | Competition Binding | Ki = 0.11 nM | mdpi.comresearchgate.net |

| 20-methyl spirolide G | Torpedo membranes (muscle-type) | Competition Binding | Ki = 0.028 nM | mdpi.comresearchgate.net |

| 13-desmethyl spirolide C | Muscular and Neuronal nAChRs | Competition Binding | Sub-nanomolar affinities | nih.gov |

| 13,19-didesmethyl spirolide C | Muscular and α7 nAChRs | Competition Binding | High affinity | nih.gov |

| 13,19-didesmethyl spirolide C | Neuronal heteropentameric (e.g., α4β2) | Competition Binding | Weak recognition | nih.gov |

In addition to their effects on nAChRs, spirolides also interact with muscarinic acetylcholine receptors (mAChRs). Research using a human neuroblastoma cell model has shown that 13-desmethyl C spirolide targets mAChRs, leading to a reduction in their function. acs.orgnih.gov This interaction results in an inhibition of the acetylcholine-induced calcium signal, with a decrease in the maximum response to acetylcholine in the presence of the toxin. acs.orgnih.gov

Modulation of Intracellular Signaling Pathways (e.g., MAPK and PKB Activation)

The downstream cellular effects of spirolide A following receptor binding are an area of ongoing investigation. While the interaction of spirolides with cholinergic receptors can trigger changes in intracellular calcium levels, a direct and established link to the modulation of specific intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (PKB, also known as Akt) pathways has not been extensively documented in the scientific literature. These pathways are crucial for a multitude of cellular processes, including cell growth, proliferation, and survival. Further research is required to determine if this compound, as a consequence of its receptor interactions or through other mechanisms, directly or indirectly influences the activation state of the MAPK and PKB signaling cascades.

Molecular Dynamics and Docking Simulations of Receptor-Ligand Binding

To better understand the molecular basis of this compound's interaction with its receptor targets, computational methods such as molecular dynamics (MD) and docking simulations have been employed. These techniques provide valuable insights into the binding modes and the specific molecular interactions that govern the affinity and selectivity of spirolides for different receptor subtypes.

Molecular docking models have been instrumental in explaining the observed subtype selectivity of compounds like 20-methyl spirolide G for nAChRs. mdpi.comresearchgate.net These simulations can predict the preferred orientation of the spirolide molecule within the receptor's binding pocket and identify key amino acid residues that contribute to the stability of the ligand-receptor complex. Furthermore, molecular docking experiments have been used to propose structural explanations for the differences in selectivity between 13-desmethyl spirolide C and 13,19-didesmethyl spirolide C at various nAChR subtypes. nih.gov These computational approaches are powerful tools for rationalizing structure-activity relationships and for guiding the design of future studies aimed at understanding the precise molecular determinants of spirolide toxicity.

Structure Activity Relationship Sar Studies of Spirolide a and Its Analogues

Pharmacophoric Significance of the Cyclic Imine Moiety

The seven-membered cyclic imine ring is widely recognized as the primary pharmacophore of spirolide A and its analogues, meaning it is the essential structural feature responsible for their biological activity. mdpi.comresearchgate.net This moiety is critical for the potent antagonism of nAChRs. The protonated imine nitrogen is a key interaction point, forming a hydrogen bond with the carbonyl oxygen of a tryptophan residue (Trp147) in the receptor's binding loop C. This interaction, along with other contacts, contributes to the high-affinity binding of spirolides to nAChRs.

The stability of this cyclic imine is also a crucial factor. Hydrolysis of the imine group to an acyclic amino ketone, as seen in the formation of spirolides E and F from spirolides A and B respectively, results in a loss of toxicity. nih.govnih.gov This underscores the necessity of the intact cyclic imine for biological activity. Furthermore, the substitution pattern on the imine ring influences its stability. For instance, the 31,32-dimethyl substituted imine rings found in spirolides C, D, G, H, and I are more stable against hydrolysis compared to the C32-monomethyl substituted imine of spirolides A and B. nih.gov This increased stability correlates with their sustained potency.

Influence of Spiroketal Ring System Configuration on Molecular Recognition and Functional Modulation

The spiroketal ring system is another critical component of the spirolide structure that significantly influences its biological activity. nih.govawi.de In this compound, this consists of a 5,5,6-trispiroketal system. awi.demdpi.com This rigid, polycyclic ether moiety plays a crucial role in orienting the cyclic imine pharmacophore for optimal interaction with its receptor target. Van der Waals contacts between the bis-spiroacetal system and the receptor contribute to the subnanomolar binding affinity.

Variations in the spiroketal configuration among different spirolide analogues have been shown to impact their toxicity. For example, spirolides H and I possess a simpler 5:6 dispiroketal ring system instead of the trispiroketal system found in other spirolides. canada.ca This structural difference is believed to be a key reason for their lack of toxicity, despite having an intact cyclic imine. nih.govcanada.ca The reduced rigidity of the dispiroketal system may hinder the precise positioning of the cyclic imine required for effective receptor binding.

Impact of Substituent Variations (e.g., Methylation, Hydroxylation) on Receptor Affinity and Agonist/Antagonist Properties

Methylation plays a crucial role in modulating the activity of spirolides. For instance, the presence of methyl groups at C29 and C30 provides steric hindrance that helps to stabilize the imine ring against hydrolysis, thereby maintaining its potency. The methylation status at other positions also affects receptor affinity. Studies comparing 13-desmethyl spirolide C and 13,19-didesmethyl spirolide C have shown that the removal of the methyl group at C19 reduces the affinity for certain nAChR subtypes, such as the α4β2 receptor. oup.com Conversely, methylation at position 13 appears to enhance nAChR binding.

Hydroxylation is another key modification that influences the biological activity of spirolides. The presence and position of hydroxyl groups can affect intramolecular hydrogen bonding, which in turn impacts the conformation and stability of the molecule. For example, the C10 hydroxyl group is suggested to be required for certain fragmentation patterns observed in mass spectrometry, indicating its influence on the molecule's chemical properties. mdpi.comawi.de The discovery of novel spirolides with different hydroxylation patterns, such as 27-hydroxy-13,19-didesmethyl-spirolide C, further expands the known structural diversity and highlights the potential for a wide range of biological activities. mdpi.com

These substituent variations contribute to the wide array of spirolide analogues found in nature, each with a potentially unique toxicological profile. awi.de

Table of Spirolide Analogues and their Receptor Affinity

Comparative SAR with Related Cyclic Imines (e.g., Gymnodimines, Pinnatoxins)

Spirolides belong to a larger class of marine toxins known as cyclic imines, which also includes gymnodimines and pinnatoxins. mdpi.comresearchgate.net These compounds share the characteristic cyclic imine pharmacophore but differ in the size of the imine ring and the structure of the rest of the macrocycle. nih.govnih.gov Comparative SAR studies across these related toxins provide valuable insights into the structural requirements for nAChR antagonism.

Pinnatoxins also possess a seven-membered cyclic imine, similar to spirolides, but are distinguished by a 6,5,6-spiroketal moiety. nih.gov The recent discovery of a spirolide analogue with a putative 6:5:6 trispiroketal ring system suggests a potential biosynthetic link between these two families of toxins. geomar.de Comparative studies have shown that pinnatoxins also target nAChRs, further reinforcing the importance of the cyclic imine pharmacophore. researchgate.net However, the different spiroketal arrangements and macrocyclic structures likely contribute to differences in their toxicological profiles. For instance, isomerization of the spiro-linked tetrahydropyranyl D-ring in pinnatoxins to a smaller tetrahydrofuranyl ring leads to a significant reduction in toxicity. mdpi.com

Table of Cyclic Imine Toxins and their Structural Features

Computational Approaches to SAR Modeling

Computational modeling has emerged as a powerful tool for understanding the structure-activity relationships of complex molecules like this compound. These in silico methods complement experimental studies by providing detailed insights into the molecular interactions that govern biological activity.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand within the active site of a receptor. frontiersin.org Docking studies of spirolides with nAChRs and the homologous acetylcholine-binding protein (AChBP) have been instrumental in visualizing the key interactions, such as the hydrogen bond between the protonated imine and the tryptophan residue in the receptor's binding pocket. pnas.org These models help to explain the high affinity and potent antagonism observed experimentally.

Quantitative Structure-Activity Relationship (QSAR) models are another valuable computational approach. researchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For spirolides and related cyclic imines, QSAR models can be developed to predict the toxicity or receptor affinity of new or uncharacterized analogues based on their structural features. This can help to prioritize compounds for further experimental investigation and guide the design of novel antagonists with desired properties. awi.de

Molecular dynamics simulations can provide further insights into the dynamic behavior of the toxin-receptor complex over time, revealing information about the stability of the binding and any conformational changes that may occur upon binding. These computational approaches, in conjunction with experimental data, are crucial for building a comprehensive understanding of the SAR of this compound and for exploring its potential as a pharmacological tool.

Analytical Methodologies for Spirolide a Research and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Spirolide Profiling and Quantification in Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of spirolides in various research samples, including shellfish and phytoplankton. nih.govnih.govawi.de This technique offers high sensitivity and selectivity, which is crucial for distinguishing spirolide A from a multitude of other co-occurring lipophilic marine toxins. nih.govpfigueiredo.org LC-MS/MS methods have been developed and optimized for the detection and quantification of a range of spirolides, including this compound and its derivatives. nih.govbohrium.comifremer.fr

The process typically involves reversed-phase chromatography for separation, often using a C8 or C18 column, followed by detection with a triple quadrupole mass spectrometer. nih.govfrontiersin.org The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile, both containing additives such as formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization. ifremer.frfrontiersin.org Detection is commonly performed in the positive ion mode, monitoring for the specific precursor-to-product ion transitions of the target spirolides in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. ifremer.frmdpi.com For instance, the transition of the protonated molecule [M+H]⁺ to a characteristic fragment ion, such as the one at m/z 164, is often used for identifying spirolides. mdpi.comresearchgate.net

The sensitivity of these methods is remarkable, with detection limits for some spirolides reaching as low as the sub-nanogram per milliliter level. frontiersin.orgnih.gov This high sensitivity allows for the analysis of spirolides in very small samples, such as from micro-extracted dinoflagellate cells. nih.gov Furthermore, LC-MS/MS has been successfully employed for quantitative analysis in various matrices, demonstrating good linearity and precision. nih.govfood.gov.uk The development of faster LC methods, utilizing technologies like fused-core columns, has significantly reduced analysis times, enabling high-throughput screening. bohrium.com

Table 1: Key Parameters in LC-MS/MS Analysis of Spirolides

| Parameter | Common Approach | Reference |

|---|---|---|

| Chromatography | Reversed-phase (C8 or C18 columns) | nih.govifremer.frfrontiersin.org |

| Ionization Mode | Positive Ion Electrospray (ESI) | ifremer.froup.com |

| Mass Analyzer | Triple Quadrupole (QqQ) | nih.govnih.govpfigueiredo.org |

| Detection Mode | Selected/Multiple Reaction Monitoring (SRM/MRM) | ifremer.frmdpi.com |

| Characteristic Fragment | m/z 164 | mdpi.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Novel Analogue Identification

High-resolution mass spectrometry (HRMS) has become an indispensable tool in spirolide research, particularly for the accurate determination of mass and the identification of novel analogues. nih.govnih.govresearchgate.net Instruments like Orbitrap and quadrupole time-of-flight (Q-TOF) mass spectrometers provide high resolving power and mass accuracy, often below 2 ppm. nih.govthermofisher.com This precision allows for the unambiguous determination of elemental compositions for parent and fragment ions, which is a critical step in identifying new compounds. nih.govawi.de

HRMS is particularly powerful for untargeted screening of complex samples. ifremer.fr Unlike targeted LC-MS/MS methods that monitor for specific known compounds, HRMS in full-scan mode acquires data for all ions within a certain mass range. thermofisher.comifremer.fr This allows for the retrospective analysis of data to search for new or unexpected spirolide analogues. ifremer.fr This approach has led to the discovery of numerous novel spirolides. mdpi.comresearchgate.net For example, a study on Alexandrium ostenfeldii strains revealed nine new spirolides through HRMS and collision-induced dissociation (CID) spectra. mdpi.comresearchgate.net

The combination of HRMS with advanced data acquisition strategies, such as data-dependent acquisition, further enhances the ability to identify unknown toxins. nih.gov This methodology has broadened the known structural diversity of the cyclic imine family of toxins, which includes spirolides. nih.gov

Table 2: Application of HRMS in Spirolide Research

| Application | Key Advantage of HRMS | Reference |

|---|---|---|

| Accurate Mass Measurement | Determination of elemental composition with high confidence (e.g., <2 ppm error). | nih.govthermofisher.com |

| Novel Analogue Identification | Untargeted screening and retrospective data analysis. | mdpi.comresearchgate.netifremer.fr |

| Metabolite Identification | Identification of biotransformation products in vitro. | nih.govresearchgate.net |

| Confirmation of Identity | Reduces reliance on reference standards for confirmation. | thermofisher.commdpi.com |

Advanced MS/MS Techniques (e.g., Collision-Induced Dissociation (CID), Infrared Multiphoton Dissociation (IRMPD), Precursor Ion Scans) for Structural Elucidation and Fragmentation Pathway Analysis

Advanced tandem mass spectrometry (MS/MS) techniques are crucial for the structural elucidation of spirolides and for understanding their fragmentation pathways. nih.govresearchgate.net Collision-induced dissociation (CID) is a widely used technique where precursor ions are fragmented by collision with an inert gas, providing structurally informative product ions. researchgate.netnih.gov The resulting CID spectra serve as fingerprints that can be used to identify known spirolides and to deduce structural features of new analogues by comparing their fragmentation patterns. mdpi.comresearchgate.net Charge-remote fragmentations are often dominant in the CID spectra of spirolides, providing valuable structural information. nih.gov

Infrared multiphoton dissociation (IRMPD) is another powerful fragmentation technique that can provide complementary information to CID. nih.govucdavis.edu IRMPD can be more efficient at fragmenting larger ions and may yield different fragmentation pathways, offering additional structural insights. ucdavis.edunih.gov High-resolution Fourier-transform ion cyclotron resonance (FT-ICR) MS combined with IRMPD has been used to obtain accurate masses of product ions, aiding in the proposal of fragmentation schemes for spirolides. nih.gov

Precursor ion scans are a valuable tool for selectively detecting compounds that produce a specific, characteristic fragment ion. mdpi.comresearchgate.net For spirolides, scanning for precursors of the m/z 164 fragment, which is characteristic of the cyclic imine moiety, is a common strategy to identify potential spirolide analogues within a complex mixture. mdpi.comresearchgate.net This approach has been successfully used to discover new spirolides in extracts from dinoflagellate cultures. mdpi.com

Table 3: Advanced MS/MS Techniques for Spirolide Analysis

| Technique | Principle | Application in Spirolide Research | Reference |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Fragmentation via collision with an inert gas. | Structural elucidation and identification based on fragmentation patterns. | mdpi.comresearchgate.netnih.govresearchgate.net |

| Infrared Multiphoton Dissociation (IRMPD) | Fragmentation via absorption of multiple infrared photons. | Complementary structural information, especially for larger ions. | nih.govucdavis.edu |

| Precursor Ion Scan | Detects all precursor ions that produce a specific product ion. | Selective screening for novel spirolide analogues based on a characteristic fragment (e.g., m/z 164). | mdpi.comresearchgate.net |

Micro-extraction and Cell-based Analytical Techniques for Spirolide Content Analysis in Dinoflagellate Cultures

Analyzing the spirolide content within the producing dinoflagellates, such as Alexandrium ostenfeldii, requires specialized techniques for both extraction from a small number of cells and subsequent analysis. A novel micro-extraction technique has been developed to extract spirolides from pooled individual cells isolated from either natural plankton assemblages or unialgal cultures. nih.govresearchgate.net This method, combined with highly sensitive LC-MS analysis, allows for the accurate determination of the spirolide composition and concentration from as few as 50 cells. nih.gov This is particularly valuable for studying the toxin profiles of specific cell populations or when the toxigenic species is present in low abundance. nih.gov

The extraction process from cultured cells typically involves suspending cell pellets in a solvent like methanol, followed by vortexing or sonication to lyse the cells and release the toxins. mdpi.comcore.ac.uk The extract is then clarified by centrifugation and filtration before LC-MS analysis. frontiersin.org Studies using these methods have investigated the effects of various culture conditions, such as light, salinity, and nutrients, on spirolide production by A. ostenfeldii. ifremer.frcore.ac.ukresearchgate.net

While direct chemical analysis is predominant, cell-based assays (CBAs) represent an alternative approach for detecting the biological activity of toxins. mdpi.com CBAs are based on the toxicological effect of the compounds on cultured cells, where changes in cell physiology, morphology, or viability are measured. mdpi.com Although less sensitive than instrumental methods, they can be useful for screening purposes. mdpi.com However, for detailed quantitative and structural analysis of this compound and its congeners in dinoflagellate cultures, micro-extraction followed by LC-MS/MS or HRMS remains the gold standard.

Future Directions and Research Opportunities in Spirolide a Chemical Biology

Further Elucidation of Remaining Stereochemical Ambiguities

The complex three-dimensional structure of spirolides presents a significant challenge for complete stereochemical assignment. While the relative stereochemistry of several spirolides has been determined through extensive NMR spectroscopy and molecular modeling, some ambiguities persist. nih.gov A critical area of ongoing research is the definitive assignment of all stereocenters, which is crucial for a precise understanding of their structure-activity relationships.

One particular challenge has been the stereochemistry at the C-4 carbon of the butenolide ring due to the unconstrained rotation of the single carbon bond between C-4 and C-5, which makes its determination by Nuclear Overhauser Effect (NOE) NMR spectroscopy difficult. unige.ch To address this, in silico modeling approaches have been employed. By comparing measured 13C NMR shifts with values obtained through density functional theory (DFT) and other computational methods, researchers have proposed the S configuration at C-4 for all studied spirolides (SPXs) and the related gymnodimines (GYMs). unige.ch This suggests a biosynthetically conserved relative configuration at this position among these toxins. unige.ch

Future research will likely involve a combination of advanced NMR techniques, computational modeling, and the synthesis of stereochemically defined fragments to resolve any remaining uncertainties. anr.fr The complete stereochemical elucidation of spirolide A and its naturally occurring analogues is a fundamental prerequisite for the rational design of synthetic analogues with tailored biological activities.

Development of Novel and More Efficient Synthetic Routes for Accessing Complex Spirolide Analogues

The total synthesis of spirolides is a formidable challenge due to their large macrocyclic structure, multiple stereocenters, and the presence of the characteristic spiroimine and bis-spiroketal moieties. To date, no total synthesis of any member of the spirolide subfamily has been reported, though numerous synthetic studies have made significant progress toward this goal. ditki.com The development of efficient and stereoselective synthetic routes is critical not only for confirming their structures but also for providing access to a wider range of analogues for detailed biological evaluation.

Synthetic efforts have targeted key fragments of the spirolide structure. For instance, stereoselective syntheses of the spiroimine fragment have been described, tackling the congested C7 and C29 tertiary and quaternary centers through methods like the diastereoselective Ireland-Claisen rearrangement. mdpi.com Other approaches have focused on the construction of the bis-spiroketal core, utilizing strategies such as sila-Stetter-acetalization processes. anr.fr The functionalized cyclohexene (B86901) portion of spirolides has been synthesized stereoselectively from a bicyclic lactone, which is accessible via a Lewis acid template-catalyzed asymmetric Diels-Alder reaction. anr.fr

A significant hurdle in many synthetic approaches is the thermodynamic control of spiroketalization, which often favors the undesired diastereomer. ditki.com Future synthetic strategies will need to overcome these challenges to achieve the desired stereochemical control. The development of more convergent and atom-economical routes will be essential for the efficient production of complex spirolide analogues. Such advances will enable comprehensive structure-activity relationship (SAR) studies, which are vital for identifying the key structural features responsible for their potent biological activity. frontiersin.org

Advanced Mechanistic Studies on Receptor Binding Dynamics and Allosteric Modulation

Spirolides are potent antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that mediate fast neurotransmission in the nervous system. pnas.orgumn.edu Understanding the precise molecular interactions and dynamic processes that govern the binding of spirolides to these receptors is a key area for future research.

Crystallographic and computational modeling studies have provided significant insights into the binding of spirolides to the acetylcholine-binding protein (AChBP), a soluble surrogate for the nAChR ligand-binding domain. umn.edumdpi.com These studies have shown that spirolides bind at the orthosteric site, the same site that binds the endogenous neurotransmitter acetylcholine. nih.gov The bulky spirolide skeleton embeds within a pocket formed at the interface of two receptor subunits. mdpi.com The protonated imine nitrogen of the spirolide forms a crucial hydrogen bond with the carbonyl oxygen of a tryptophan residue (Trp147 in loop C) in the receptor, anchoring the toxin within the binding site. umn.edumdpi.com The bis-spiroacetal and cyclohexene-butyrolactone moieties of the spirolide further stabilize the complex through additional interactions. mdpi.com

While spirolides are competitive antagonists, the term "allosteric modulation" has been used in the broader context of nAChR pharmacology to describe ligands that bind to sites distinct from the orthosteric site to modulate receptor function. nih.govpnas.org However, current evidence strongly indicates that spirolides themselves act competitively at the orthosteric site rather than through an allosteric mechanism. mdpi.comfrontiersin.org Future research should focus on high-resolution structural studies and advanced computational simulations to further delineate the binding dynamics of this compound at the orthosteric site of different nAChR subtypes. Investigating the kinetics of binding and unbinding, as well as the conformational changes induced in the receptor upon toxin binding, will provide a more complete picture of their mechanism of antagonism.

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 20-methyl spirolide G | Torpedo (muscle-type) | 0.028 | researchgate.net |

| 20-methyl spirolide G | human α3β2 | 0.040 | researchgate.net |

| 20-methyl spirolide G | chick chimeric α7-5HT3 | 0.11 | researchgate.net |

| 20-methyl spirolide G | human α4β2 | 3.6 | pnas.org |

| 13-desmethyl spirolide C | Torpedo α12β1γδ | Subnanomolar | dntb.gov.ua |

| 13-desmethyl spirolide C | neuronal α3β2 | Subnanomolar | dntb.gov.ua |

| 13-desmethyl spirolide C | neuronal α4β2 | Subnanomolar | dntb.gov.ua |

Exploration of Spirolides as Chemical Probes for Neurobiological Research and Ligand Design

The high affinity and subtype selectivity of certain spirolide analogues for nAChRs make them valuable tools for neurobiological research. umn.edu As potent antagonists, they can be used to probe the physiological and pathological roles of specific nAChR subtypes in the central and peripheral nervous systems. The development of spirolide-based chemical probes could facilitate the study of nAChR distribution, trafficking, and function in different brain regions and disease states.

For a compound to be an effective chemical probe, it should possess high affinity and selectivity for its target, and its binding should be well-characterized. sketchy.com Spirolides, with their sub-nanomolar to nanomolar affinities for certain nAChR subtypes, meet the first criterion. tocris.com Furthermore, the availability of synthetic strategies for spirolide fragments opens up the possibility of creating derivatized probes. For example, incorporating reporter groups such as fluorescent tags or biotin (B1667282) into the spirolide scaffold could enable the visualization and isolation of nAChRs from complex biological samples. abcam.cn

The intricate structure of spirolides also provides a unique scaffold for the design of novel ligands targeting nAChRs. By understanding the SAR of spirolides, medicinal chemists can design and synthesize simplified analogues that retain the key pharmacophoric elements while possessing improved drug-like properties. These efforts could lead to the development of new therapeutic agents for a variety of neurological disorders where nAChR dysfunction is implicated, such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

Integrated Genomic, Proteomic, and Metabolomic Approaches to Understand Spirolide Biosynthesis and Cellular Action

The biosynthesis of spirolides is a complex process that is not yet fully understood. These compounds are polyketide-derived macrolides, and their biosynthesis is thought to involve large, multifunctional enzymes known as polyketide synthases (PKS). nih.gov The producing organism, the dinoflagellate Alexandrium ostenfeldii, has a remarkably large and complex genome, which has made the identification of the complete spirolide biosynthetic gene cluster (BGC) challenging. mdpi.comresearchgate.net

Integrated 'omics' approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to unravel the intricacies of spirolide biosynthesis and their cellular effects.

Genomics and Transcriptomics: Sequencing the genome and transcriptome of A. ostenfeldii has led to the identification of several PKS gene fragments. nih.gov Future research will focus on assembling the complete spirolide BGC and identifying all the genes involved in the pathway, including those responsible for tailoring reactions such as methylation and cyclization. Transcriptomic studies comparing high and low spirolide-producing strains or cultures grown under different conditions can help to identify which PKS genes are co-regulated with spirolide production. mdpi.com

Proteomics: Proteomic analysis can be used to identify the PKS enzymes and other proteins that are actively expressed during spirolide biosynthesis. By comparing the proteomes of different A. ostenfeldii strains with varying spirolide profiles, researchers can correlate the presence of specific enzymes with the production of particular spirolide analogues.

Metabolomics: Metabolomic profiling of A. ostenfeldii cultures can provide a snapshot of the small molecules present, including spirolide precursors and degradation products. This information can help to elucidate the biosynthetic pathway and identify novel spirolide analogues.

Q & A

What are the primary methodological challenges in detecting spirolide A in mixed plankton communities?

Basic Question

Detecting this compound in mixed plankton communities requires distinguishing it from co-occurring toxins and structurally similar compounds. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, but challenges include:

- Species co-occurrence : Alexandrium ostenfeldii (spirolide producer) often coexists with non-toxic congeners like A. tamarense, complicating toxin attribution .

- Matrix interference : Lipophilic compounds in plankton size-fractions (26–56 µm) can obscure spirolide signals .

- Analogue differentiation : Pharmacologically active vs. inactive spirolide analogues require targeted MS/MS transitions .

Methodological Recommendation : Use size-fractionated plankton sampling paired with LC-MS/MS and morphological validation (e.g., microscopy) to confirm A. ostenfeldii presence .

How can researchers design experiments to differentiate this compound production between co-occurring dinoflagellate species?

Advanced Question

Experimental Design :

- Culturing : Establish unialgal cultures of A. ostenfeldii and sympatric species (e.g., A. tamarense) under identical conditions .

- Toxin Profiling : Compare spirolide yields via LC-MS and correlate with cell counts.

- Genetic Markers : Use species-specific molecular probes (e.g., rRNA-targeted FISH) to confirm identity in field samples .

Data Interpretation : A strong correlation (r² ≥ 0.9) between spirolide concentrations and A. ostenfeldii abundance, but not other species, confirms production .

Which analytical techniques are most effective for quantifying this compound concentrations in environmental samples?

Basic Question

Recommended Techniques :

| Technique | Sensitivity | Specificity | Application |

|---|---|---|---|

| LC-MS/MS | High | High | Quantification of spirolide analogues |

| Mouse Bioassay | Moderate | Low | Initial toxicity screening (limited specificity) |

| ELISA | Moderate | Moderate | High-throughput field screening |

Best Practice : Combine LC-MS/MS with size-fractionated plankton sampling (20–56 µm) to capture peak spirolide concentrations during late spring blooms .

What frameworks (e.g., PICOT/FINER) are optimal for structuring hypothesis-driven research on this compound's ecological functions?

Advanced Question

Framework Application :

- PICOT :

- FINER Criteria : Ensure questions are Feasible (field sampling), Interesting (ecological toxicity), Novel (understudied allelopathy), Ethical (minimize ecosystem disruption), and Relevant (harmful algal bloom management) .

What environmental factors correlate with this compound proliferation in coastal ecosystems?

Basic Question

Key factors include:

- Stratification : Temperature-driven water column stratification in late spring .

- Salinity : Optimal range 25–30 PSU in Nova Scotian embayments .

- Co-occurring toxins : PSP toxins from A. tamarense may precede spirolide peaks by 2–3 weeks .

Field Strategy : Deploy CTD profilers to monitor salinity/temperature gradients and synchronize sampling with diatom bloom decline .

How should researchers address contradictory data on this compound's biosynthetic pathways across different Alexandrium strains?

Advanced Question

Resolution Strategies :

- Comparative Genomics : Sequence A. ostenfeldii strains from diverse regions to identify conserved biosynthetic gene clusters .

- Isotope Labeling : Track ¹³C-acetate incorporation into spirolide precursors in lab cultures .

- Metabolomic Profiling : Compare spirolide analogues across strains using high-resolution MS .

Critical Analysis : Discrepancies may arise from cryptic speciation or horizontal gene transfer; validate with phylogenetics .

What sampling strategies maximize temporal resolution in studying this compound dynamics during bloom events?

Methodological Question

Protocol :

- Frequency : Weekly sampling during May–June, focusing on 0–10 m depth .

- Size Fractionation : Use sequential sieving (20 µm, 56 µm) to isolate toxin-rich fractions .

- Preservation : Flash-freeze samples in liquid N₂ to prevent degradation .

Data Validation : Pair spirolide measurements with flow cytometry for real-time cell abundance tracking .

What statistical approaches are recommended for analyzing correlations between spirolide concentrations and dinoflagellate abundance?

Advanced Question

Methods :

- Linear Regression : Test correlation between spirolide levels (µg/L) and A. ostenfeldii cell counts (cells/L) .

- Time-Series Analysis : Use ARIMA models to account for lagged bloom effects .

- Multivariate Analysis : PCA to disentangle spirolide variance from co-occurring environmental variables (e.g., salinity, Chl-a) .

Reporting : Include 95% confidence intervals and address autocorrelation in time-series data .

How does this compound's molecular structure influence its detection via mass spectrometry?

Basic Question

Structural Considerations :

- Macrocyclic Imine : Facilitates ionization in positive ESI mode .

- Ether Bridges : Diagnostic fragments (e.g., m/z 164, 150) aid in analogue differentiation .

- Side Chain Variability : Requires multiple reaction monitoring (MRM) for quantification .

Optimization : Calibrate MS parameters using certified spirolide standards and validate with spike-recovery experiments .

What ethical considerations arise when conducting field studies on spirolide-producing dinoflagellates in protected marine areas?

Advanced Question

Key Issues :

- Ecosystem Impact : Minimize sediment disruption during sampling .

- Data Transparency : Share toxin data with local aquaculture industries to mitigate shellfish contamination risks .

- Permitting : Secure permits from marine protected area authorities; document sampling coordinates .

Compliance : Follow institutional review board (IRB) guidelines for environmental research ethics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.